N,2,4-trimethylaniline hydrochloride
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Overview
Description
N,2,4-trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H14ClN It is an aromatic amine and a derivative of aniline, characterized by the presence of three methyl groups attached to the benzene ring and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2,4-trimethylaniline hydrochloride can be synthesized through the selective nitration of mesitylene, followed by the reduction of the resulting nitro compound to the corresponding aniline. The nitration process must be carefully controlled to avoid oxidation of the methyl groups. The final step involves the conversion of the aniline to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration is carried out using a mixture of nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: N,2,4-trimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Chemistry: N,2,4-trimethylaniline hydrochloride is used as a precursor in the synthesis of various dyes and pigments. It is also employed in the preparation of complex ligands for coordination chemistry .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a reagent in various biochemical assays .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of N,2,4-trimethylaniline hydrochloride involves its interaction with various molecular targets. As an aromatic amine, it can participate in electrophilic aromatic substitution reactions, forming covalent bonds with electrophiles. The presence of methyl groups on the benzene ring enhances its reactivity towards electrophiles, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
2,4,6-Trimethylaniline: Similar in structure but differs in the position of the methyl groups.
2,4,5-Trimethylaniline: Another isomer with different methyl group positions.
N,N-Dimethylaniline: Contains two methyl groups on the nitrogen atom instead of the benzene ring.
Uniqueness: N,2,4-trimethylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in the preparation of complex ligands for coordination chemistry .
Properties
CAS No. |
2648962-56-3 |
---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.7 |
Purity |
95 |
Origin of Product |
United States |
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